molecular formula C21H19N3O B136602 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole CAS No. 154643-41-1

5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole

Cat. No.: B136602
CAS No.: 154643-41-1
M. Wt: 329.4 g/mol
InChI Key: ZDSYEVZBXOPWNL-UHFFFAOYSA-N
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Description

5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole: is a heterocyclic compound with the molecular formula C21H19N3O. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1,3,4-triphenyl-1,2,4-triazole with suitable reagents to form the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may serve as lead compounds for the development of new drugs .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole is unique due to its methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Properties

IUPAC Name

3-methoxy-2,4,5-triphenyl-3H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-25-21-23(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22-24(21)19-15-9-4-10-16-19/h2-16,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSYEVZBXOPWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1N(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369784
Record name 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154643-41-1
Record name 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
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5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Reactant of Route 3
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Reactant of Route 4
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Reactant of Route 5
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Reactant of Route 6
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Customer
Q & A

Q1: Why is 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole (MeO-1-H) a preferred precursor for synthesizing the Ruthenium(II) NHC complex, [RuCl(3)(PPh3)2] (3 = 3,4-diphenyl-1-o-phenylene-1,2,4-triazol-5-ylidene), compared to using the free carbene 1,3,4-triphenyl-1,2,4-triazol-5-ylidene (1) directly?

A1: The research paper highlights that using MeO-1-H offers a more convenient and efficient synthesis of the desired Ruthenium(II) NHC complex []. This is because MeO-1-H is a more stable carbene precursor compared to the free carbene 1. Additionally, the reaction with MeO-1-H can be carried out in the presence of triethylamine. Triethylamine acts as a base to trap the HCl generated during the ortho-metalation step, further simplifying the reaction procedure and increasing the overall yield of [RuCl(3)(PPh3)2] [].

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